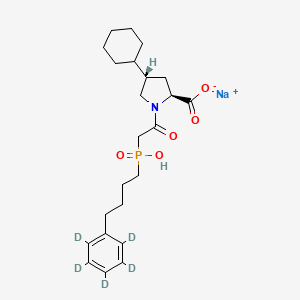
Fosinoprilat-d5 Sodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fosinoprilat-d5 Sodium Salt is a deuterated form of Fosinoprilat, which is the active metabolite of the prodrug Fosinopril. Fosinoprilat is a phosphinic acid-containing compound that acts as an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in the treatment of hypertension and congestive heart failure by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fosinoprilat-d5 Sodium Salt involves the deuteration of FosinoprilatThis can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
Fosinoprilat-d5 Sodium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in Fosinopril is hydrolyzed to form Fosinoprilat.
Oxidation and Reduction: These reactions can modify the functional groups present in the molecule.
Substitution: Deuterium atoms can be introduced through substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Deuterium gas or deuterated solvents are used for introducing deuterium atoms.
Major Products Formed
The major product formed from the hydrolysis of Fosinopril is Fosinoprilat. Other reactions may yield various oxidized or reduced forms of the compound, depending on the reagents and conditions used .
Applications De Recherche Scientifique
Fosinoprilat-d5 Sodium Salt has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Fosinoprilat in biological samples.
Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of ACE inhibitors.
Medicine: Used in clinical research to study the efficacy and safety of ACE inhibitors in treating hypertension and heart failure.
Mécanisme D'action
Fosinoprilat-d5 Sodium Salt exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting this conversion, this compound reduces the levels of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure. The compound also reduces aldosterone secretion, which helps in lowering blood pressure further .
Comparaison Avec Des Composés Similaires
Similar Compounds
Captopril: Contains a sulfhydryl group and is also an ACE inhibitor.
Enalapril: Another ACE inhibitor that is hydrolyzed to its active form, enalaprilat.
Lisinopril: A non-esterified ACE inhibitor with a similar mechanism of action.
Uniqueness
Fosinoprilat-d5 Sodium Salt is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements in research studies. The presence of deuterium atoms can also influence the pharmacokinetics and metabolic pathways of the compound, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C23H33NNaO5P |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
sodium;(2S,4S)-4-cyclohexyl-1-[2-[hydroxy-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C23H34NO5P.Na/c25-22(17-30(28,29)14-8-7-11-18-9-3-1-4-10-18)24-16-20(15-21(24)23(26)27)19-12-5-2-6-13-19;/h1,3-4,9-10,19-21H,2,5-8,11-17H2,(H,26,27)(H,28,29);/q;+1/p-1/t20-,21+;/m1./s1/i1D,3D,4D,9D,10D; |
Clé InChI |
ZPIVICMRZRGSIT-NNLCYVJISA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCP(=O)(CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3)O)[2H])[2H].[Na+] |
SMILES canonique |
C1CCC(CC1)C2CC(N(C2)C(=O)CP(=O)(CCCCC3=CC=CC=C3)O)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


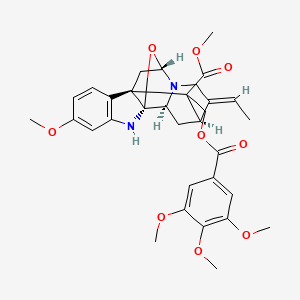
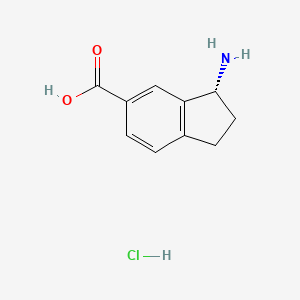
![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)



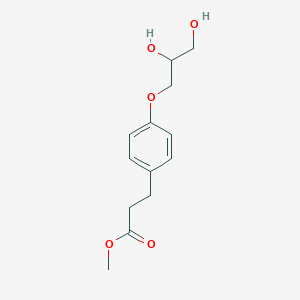
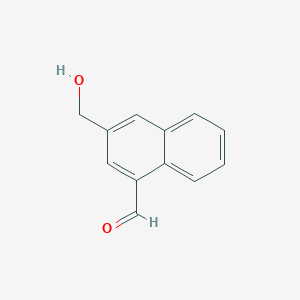
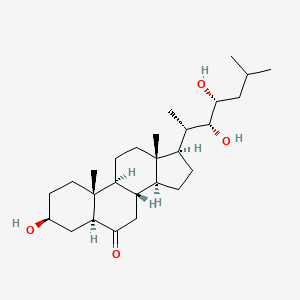
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)
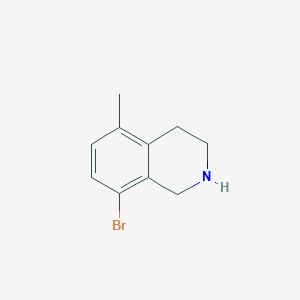
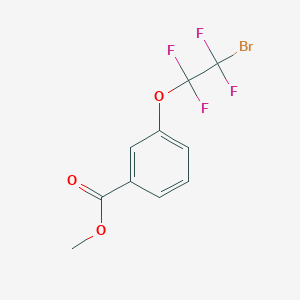
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)
